molecular formula C17H30ClNO B109582 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride CAS No. 141545-89-3

2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride

Cat. No. B109582
M. Wt: 299.9 g/mol
InChI Key: SIWZKGFBUXQFDK-UHFFFAOYSA-N
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Description

“2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride” is a hindered phenolic compound . It is used as an antioxidant to stabilize lubricant oils . It acts as a stabilizer in diethyl ether, tetrahydrofuran, and other laboratory chemicals to prevent peroxide formation . It is also effectively involved as a polymerization inhibitor in the process of oxidation of allyl alcohol to glycerine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride” include a boiling point of 172 °C/30 mmHg (lit.) and a melting point of 90-95 °C . The compound is solid in form .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing novel compounds within the 2,6-di-tert-butylphenol family, aiming at exploring their structural and functional properties. For instance, the synthesis of new salicylaldimine derivatives from 2,4-di-tert-butylphenol showcases innovative approaches to creating compounds with potential applications in material science and catalysis (Liu Gong-y, 2013).

Catalysis

Compounds derived from 2,6-di-tert-butylphenol have been investigated for their catalytic properties. For example, copper(II)-Mannich base complexes exhibiting catalytic promiscuity have been studied for their potential in oxidation reactions, suggesting applications in synthetic chemistry and environmental technologies (Sanchari Dasgupta et al., 2020).

Antioxidant Properties

The antioxidant capabilities of 2,6-di-tert-butylphenol derivatives have been a significant focus, given their potential to protect organic materials from oxidative degradation. Studies on new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties highlight the quest for antioxidants with superior efficacy for industrial and pharmaceutical applications (R. M. Shakir et al., 2014).

Environmental Science

Investigations into the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, including 2,6-di-tert-butylphenol derivatives, have underscored the importance of understanding these compounds' impact on health and the environment. The study by Runzeng Liu and S. Mabury (2020) provides a comprehensive overview of the environmental presence of synthetic phenolic antioxidants and their potential health implications, advocating for future research directions to mitigate adverse effects (Runzeng Liu & S. Mabury, 2020).

Material Science

The development of new materials utilizing 2,6-di-tert-butylphenol derivatives for enhanced stability and performance is a promising area of research. For example, the preparation of antioxidant 2,4-di-tert-butyl-6-cycloheximide phenol for application in natural rubber demonstrates the potential of these compounds in improving material properties (Chenxin Ju, 2014).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Sens. 1 . The safety information includes pictograms GHS07,GHS09 and the signal word is Warning . The precautionary statements include P261 - P273 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

2,6-ditert-butyl-4-(ethylaminomethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO.ClH/c1-8-18-11-12-9-13(16(2,3)4)15(19)14(10-12)17(5,6)7;/h9-10,18-19H,8,11H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWZKGFBUXQFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93811-58-6 (Parent)
Record name 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30161759
Record name 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride

CAS RN

141545-89-3
Record name 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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